molecular formula C19H21N7O2 B2440624 N-(3-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)phenyl)acetamide CAS No. 2034348-69-9

N-(3-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)phenyl)acetamide

Cat. No. B2440624
CAS RN: 2034348-69-9
M. Wt: 379.424
InChI Key: AYRNDYZOIYDDQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(3-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)phenyl)acetamide” is a compound that belongs to the class of nitrogen-containing heterocycles . It contains a triazole nucleus, which is a five-membered heterocycle with three nitrogen atoms and two carbon atoms . This compound is likely to have versatile biological activities due to the presence of the triazole nucleus .


Synthesis Analysis

The synthesis of similar compounds involves aromatic nucleophilic substitution . For instance, 4-chloro-8-methyl-[1,2,4]-triazolo-[4,3-a]-quinoxaline-1-amine was added to a mixture of acetic anhydride and acetic acid, and the mixture was refluxed for 2 hours .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple heterocyclic rings . Triazoles exist in two tautomeric forms, i.e., 1, 2, 3-triazole and 1, 2, 4-triazole, depending on the position of the nitrogen atoms in the rings .


Chemical Reactions Analysis

The compound may exhibit various chemical reactions due to the presence of the triazole nucleus and other functional groups . For instance, it may undergo reactions with a variety of enzymes and receptors in biological systems .

Scientific Research Applications

Synthesis and Chemical Properties

The compound N-(3-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)phenyl)acetamide is a part of a class of chemicals that can be synthesized through various chemical reactions involving heterocyclic compounds. These compounds have been explored for their potential applications in medicinal chemistry due to their unique chemical structures and properties. For example, the synthesis of heterocycles incorporating a thiadiazole moiety has shown potential in creating insecticidal agents against cotton leafworm, Spodoptera littoralis, highlighting the versatility of these compounds in generating biologically active molecules (Fadda et al., 2017). Similarly, pyrazolo[5,1-c]triazines and other related derivatives have been synthesized for various biochemical applications, including potential antimicrobial activities (Abdelhamid et al., 2012).

Anticancer and Antimicrobial Activities

Compounds within this chemical class have been extensively studied for their anticancer and antimicrobial properties. For instance, the synthesis of new heterocycles has led to the discovery of compounds with significant anticancer and antimicrobial activities. This is indicative of the potential therapeutic applications of these compounds in treating infections and possibly inhibiting cancer cell growth (Riyadh et al., 2013). The research into novel pyrazoline and pyrazole derivatives further supports the broad spectrum of biological activities that these compounds can exhibit, offering a promising avenue for the development of new drugs (Hassan, 2013).

Biochemical Impacts

The biochemical impacts of these compounds, especially as potential insecticidal agents, have also been a subject of investigation. Studies have shown that certain synthesized derivatives incorporating sulfonamide-bearing thiazole moieties exhibit potent toxic effects against pests like Spodoptera littoralis, underlining their potential use in agricultural pest management (Soliman et al., 2020).

Genotoxicity and Metabolic Studies

Further research into the metabolic bioactivation and genotoxicity of related compounds has shed light on the mechanisms of action and potential risks associated with their use. This is crucial for the development of safer and more effective therapeutic agents (Gunduz et al., 2018).

Future Directions

The compound and its derivatives could be further explored for their potential biological activities. For instance, they could be evaluated against various cell lines for their anticancer activities . Additionally, their antimicrobial, antioxidant, and antiviral potentials could also be studied .

Mechanism of Action

properties

IUPAC Name

N-[3-[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N7O2/c1-13-22-23-18-17(20-6-7-26(13)18)24-8-10-25(11-9-24)19(28)15-4-3-5-16(12-15)21-14(2)27/h3-7,12H,8-11H2,1-2H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYRNDYZOIYDDQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)C4=CC(=CC=C4)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.